- Preparation of benzoxazoleoxazine ketone compound as blood coagulation factor Xa inhibitor, World Intellectual Property Organization, , ,
Cas no 929019-95-4 (6-(Hydroxymethyl)morpholin-3-one)
6-(Hydroxymethyl)morpholin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 6-(Hydroxymethyl)morpholin-3-one
- DMELBDGPDOJCTC-UHFFFAOYSA-N
- AK130951
- ST24045063
- 6-(Hydroxymethyl)-3-morpholinone (ACI)
- SB45445
- DB-350183
- EN300-95732
- SB45474
- SCHEMBL617665
- AS-44835
- SY034431
- MFCD09260719
- (R)-6-Hydroxymethyl-morpholin-3-one
- (S)-6-Hydroxymethyl-morpholin-3-one
- F8887-6661
- DTXSID50694973
- MFCD11044016
- 929019-95-4
- AB7325
- AKOS006308885
-
- MDL: MFCD11044016
- Inchi: 1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)
- InChI Key: DMELBDGPDOJCTC-UHFFFAOYSA-N
- SMILES: O=C1COC(CO)CN1
Computed Properties
- Exact Mass: 131.058243149g/mol
- Monoisotopic Mass: 131.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- XLogP3: -1.4
6-(Hydroxymethyl)morpholin-3-one Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
6-(Hydroxymethyl)morpholin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A415390-10mg |
6-(Hydroxymethyl)morpholin-3-one |
929019-95-4 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A415390-50mg |
6-(Hydroxymethyl)morpholin-3-one |
929019-95-4 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A415390-100mg |
6-(Hydroxymethyl)morpholin-3-one |
929019-95-4 | 100mg |
$ 275.00 | 2022-06-08 | ||
| Alichem | A449036281-250mg |
6-(Hydroxymethyl)morpholin-3-one |
929019-95-4 | 95% | 250mg |
$169.95 | 2023-08-31 | |
| Alichem | A449036281-1g |
6-(Hydroxymethyl)morpholin-3-one |
929019-95-4 | 95% | 1g |
$404.74 | 2023-08-31 | |
| Ambeed | A303237-100mg |
6-(Hydroxymethyl)morpholin-3-one |
929019-95-4 | 95% | 100mg |
$45.0 | 2025-04-15 | |
| Ambeed | A303237-250mg |
6-(Hydroxymethyl)morpholin-3-one |
929019-95-4 | 95% | 250mg |
$66.0 | 2025-04-15 | |
| Ambeed | A303237-1g |
6-(Hydroxymethyl)morpholin-3-one |
929019-95-4 | 95% | 1g |
$165.0 | 2025-04-15 | |
| Chemenu | CM163289-250mg |
6-(hydroxymethyl)morpholin-3-one |
929019-95-4 | 95%+ | 250mg |
$145 | 2023-02-18 | |
| Chemenu | CM163289-1g |
6-(hydroxymethyl)morpholin-3-one |
929019-95-4 | 95%+ | 1g |
$341 | 2023-02-18 |
6-(Hydroxymethyl)morpholin-3-one Production Method
Production Method 1
1.2 Reagents: Methanol , Water ; 20 min
Production Method 2
- Preparation of imidazopyridin-2-one derivatives with inhibitory activity to mTOR kinase for treatment of immune system diseases, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of imidazopyridin-2-one derivatives as mTOR kinase inhibitors and antitumor agents, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Water Solvents: Methanol ; overnight, rt
- Quinazoline derivatives as inhibitors of menin and MLL interaction and their preparation, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of substituted morpholines as modulators for the calcium sensing receptor, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of imidazopyridin-2-one derivatives with inhibitory activity on mTOR kinase for treatment of tumors, Japan, , ,
Production Method 7
- Development of SPECT imaging agents for the norepinephrine transporters: [123I]INER, Bioorganic & Medicinal Chemistry Letters, 2007, 17(2), 533-537
6-(Hydroxymethyl)morpholin-3-one Raw materials
6-(Hydroxymethyl)morpholin-3-one Preparation Products
6-(Hydroxymethyl)morpholin-3-one Suppliers
6-(Hydroxymethyl)morpholin-3-one Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 6-(Hydroxymethyl)morpholin-3-one
Introduction to 6-(Hydroxymethyl)morpholin-3-one (CAS No. 929019-95-4)
6-(Hydroxymethyl)morpholin-3-one, identified by its Chemical Abstracts Service (CAS) number 929019-95-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound features a morpholine ring substituted with a hydroxymethyl group at the 6-position and a carbonyl group at the 3-position, which together contribute to its diverse chemical reactivity and functional properties.
The structural framework of 6-(Hydroxymethyl)morpholin-3-one imparts a balance of hydrophilicity and lipophilicity, which is often a desirable characteristic in drug candidates. The presence of both hydroxymethyl and carbonyl functionalities allows for multiple points of interaction with biological targets, including enzymes and receptors. This dual functionality has been exploited in the design of various pharmacophores, enabling the development of molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in exploring the pharmacological potential of 6-(Hydroxymethyl)morpholin-3-one. Studies have demonstrated its utility as an intermediate in the synthesis of more complex molecules with therapeutic applications. For instance, researchers have investigated its role in the development of novel antiviral agents, where its morpholine core contributes to stabilizing protein-ligand interactions. Additionally, preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them promising candidates for treating chronic inflammatory diseases.
The synthesis of 6-(Hydroxymethyl)morpholin-3-one involves multi-step organic transformations that highlight the compound's synthetic versatility. Key synthetic routes typically involve the reaction of morpholine derivatives with formaldehyde or formaldehyde-releasing agents to introduce the hydroxymethyl group at the 6-position. Subsequent functionalization at the 3-position through oxidation or other chemical modifications yields the desired product. These synthetic strategies have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
One of the most compelling aspects of 6-(Hydroxymethyl)morpholin-3-one is its role as a building block in medicinal chemistry. The compound's ability to undergo further derivatization allows chemists to explore a wide range of structural variations, each with potential therapeutic benefits. For example, introduction of halogen atoms or other heterocyclic moieties can modulate electronic properties and bioavailability, leading to more effective drug candidates. This flexibility makes it an invaluable tool in the pharmaceutical industry's quest for innovative therapies.
Recent advances in computational chemistry have further enhanced the understanding of 6-(Hydroxymethyl)morpholin-3-one's interactions with biological targets. Molecular modeling studies have revealed insights into how this compound binds to enzymes and receptors, providing a rational basis for designing more potent derivatives. These computational approaches complement experimental efforts, allowing researchers to predict and optimize biological activity with greater precision.
The pharmacokinetic profile of 6-(Hydroxymethyl)morpholin-3-one is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its suitability as a drug candidate. Preliminary pharmacokinetic studies suggest that 6-(Hydroxymethyl)morpholin-3-one exhibits moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further research is needed to fully characterize these properties and identify potential metabolic pathways that may affect its efficacy.
In conclusion, 6-(Hydroxymethyl)morpholin-3-one (CAS No. 929019-95-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse chemical properties make it a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in future therapeutics.
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